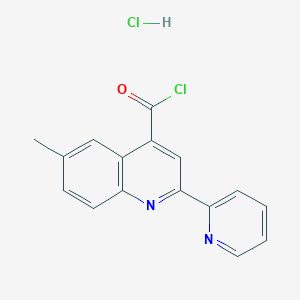

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Description

Propriétés

IUPAC Name |

6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-5-6-13-11(8-10)12(16(17)20)9-15(19-13)14-4-2-3-7-18-14;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQGHWQAVSJRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride serves as a ligand in palladium-catalyzed reactions, notably the Suzuki–Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Methods of Application :

- Acts as a catalyst activator for β-methylene C-H bonds.

- Facilitates dehydrogenation processes, enhancing yield and selectivity in reactions.

Results and Outcomes :

Quantitative studies indicate that using this ligand significantly increases reaction efficiency compared to traditional methods, leading to higher yields of desired products .

Drug Discovery and Development

The compound is pivotal in medicinal chemistry as a scaffold for synthesizing various bioactive molecules. Its structural similarity to quinoline—a core structure in many FDA-approved drugs—makes it valuable in drug discovery.

Methods of Application :

- Utilized in multicomponent reactions employing green chemistry principles.

- Techniques such as microwave and ultraviolet irradiation are used to optimize synthesis.

Results and Outcomes :

Preliminary screenings of synthesized compounds have shown a broad spectrum of biological responses, indicating potential therapeutic applications .

Green Chemistry Initiatives

This compound plays a significant role in developing safer and more sustainable chemical processes. It is incorporated into protocols aimed at minimizing hazardous byproducts and reducing environmental impact.

Methods of Application :

- Employed in processes designed to lower toxic waste production.

- Supports the development of eco-friendly industrial practices.

Results and Outcomes :

Adoption of these methods has led to improved sustainability in chemical manufacturing .

Material Science

In material science, this compound is used in formulations requiring precise colorimetric or pH-sensitive properties.

Methods of Application :

- Incorporated into industrial processes subject to stringent quality control measures.

Results and Outcomes :

Products developed with this compound demonstrate consistent performance, meeting industry standards for color and reactivity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylquinoline | Lacks pyridine functionality | Known for strong fluorescence properties |

| 2-Aminopyridine | Contains amino group instead of carbonyl chloride | Exhibits high reactivity towards electrophiles |

| Quinoline-4-carboxylic acid | Contains carboxylic acid instead of carbonyl chloride | Extensively used in organic synthesis |

While these compounds share similar frameworks, the specific functional groups present in this compound endow it with distinct reactivity and biological activities that differentiate it from its analogs .

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The quinoline core can bind to enzyme active sites, inhibiting or modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases and proteases.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 6-Methyl-2-(4-pyridinyl)-4-chinolincarbonylchloridhydrochlorid (1:1)

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : 319.185 g/mol

- CAS RN : 1203209-31-7, 1332531-38-0

- Key Features: Combines a quinoline core substituted with a methyl group at position 6, a pyridin-2-yl group at position 2, and a reactive carbonyl chloride group at position 4. The hydrochloride salt enhances stability and solubility.

Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual aromatic systems and electrophilic carbonyl chloride moiety.

Comparative Analysis with Structural Analogs

Substituent Variations and Reactivity

The table below highlights key structural and functional differences among related compounds:

Key Research Findings

Electronic Effects: The chloro substituent in 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride enhances electrophilicity at the carbonyl chloride, accelerating reactions with nucleophiles like amines or alcohols . Ethyl and propoxyphenyl groups introduce steric bulk, which may slow reaction kinetics but improve selectivity in coupling reactions .

Biological Relevance :

- Pyridinyl substituents (e.g., 2-pyridin-2-yl vs. 4-pyridin-4-yl) influence binding affinity to biological targets. For example, pyridin-2-yl groups mimic nicotinamide cofactors in enzyme inhibition .

Stability and Solubility: Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to non-salt forms, critical for formulation in drug development . Discontinued products (e.g., 6-Ethyl analog ) suggest challenges in synthesis scalability or stability under storage conditions.

Activité Biologique

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound notable for its quinoline core structure, which features a methyl group and a pyridine moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : Approximately 319.19 g/mol

- CAS Number : 1332531-38-0

The unique structural features of this compound contribute to its reactivity and biological activity, making it a subject of interest for further research.

Antimicrobial Activity

Research indicates that derivatives of quinoline, such as this compound, exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activities of various 4-substituted 6-methyl-2-pyrones, suggesting that compounds with similar structures may also possess effective antimicrobial capabilities .

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cell lines. Preliminary studies have shown that certain derivatives exhibit promising activity against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines. The results suggest that these compounds could serve as lead candidates in the development of new anticancer agents .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of critical biological pathways. Understanding these interactions is vital for developing therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylquinoline | Lacks pyridine functionality | Known for strong fluorescence properties |

| 2-Aminopyridine | Contains amino group instead of carbonyl chloride | Exhibits high reactivity towards electrophiles |

| Quinoline-4-carboxylic acid | Contains carboxylic acid instead of carbonyl chloride | Used extensively in organic synthesis |

This table illustrates how variations in functional groups can influence the biological activity and chemical reactivity of similar compounds.

Case Studies and Research Findings

- Anticancer Screening : In a study evaluating various quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at specific concentrations, highlighting its potential as an anticancer agent.

- Antimicrobial Evaluation : A series of experiments focused on assessing the antimicrobial efficacy of quinoline derivatives revealed that certain structural modifications enhanced their activity against bacterial strains, suggesting pathways for optimizing therapeutic agents derived from this compound .

- Mechanistic Insights : Recent investigations into the binding interactions between this compound and target enzymes have provided insights into its mechanism of action, indicating potential pathways for drug development aimed at various diseases .

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride generally proceeds through the following key stages:

Formation of the Quinoline Core

The quinoline ring system is typically constructed via classical methods such as the Friedländer synthesis or Pfitzinger reaction , which involve condensation of appropriate aniline and carbonyl compounds under acidic or basic conditions. The presence of a methyl group at the 6-position is introduced either by selecting suitably substituted starting materials or by post-synthetic modification.Introduction of the Pyridin-2-yl Substituent at the 2-Position

The pyridin-2-yl group is introduced via carbon–carbon bond-forming coupling reactions , most notably the Suzuki-Miyaura cross-coupling , which couples a halogenated quinoline intermediate with a pyridin-2-yl boronic acid or ester under palladium catalysis. This method allows for high regioselectivity and functional group tolerance.Conversion of the Carboxylic Acid to Carbonyl Chloride

The carboxylic acid group at the 4-position of the quinoline core is converted into the corresponding acyl chloride by reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. This step requires careful control of moisture and temperature to prevent hydrolysis and side reactions.Formation of the Hydrochloride Salt

The final step involves treating the acyl chloride intermediate with hydrogen chloride (HCl) gas or hydrochloric acid in an appropriate solvent (e.g., ether or dichloromethane) to form the stable hydrochloride salt, which improves solubility and handling properties.

Detailed Preparation Methods and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| 1 | Quinoline Core Formation | Friedländer synthesis: 2-aminobenzophenone + ketone, acid/base catalyst, reflux | 60–75 | Regioselectivity, control of methyl substitution |

| 2 | Pyridin-2-yl Introduction | Suzuki-Miyaura coupling: halogenated quinoline + pyridin-2-yl boronic acid, Pd catalyst, base, inert atmosphere | 70–85 | Catalyst loading, temperature (80–100°C), inert atmosphere |

| 3 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride, anhydrous solvent (e.g., DCM), reflux or 0–5°C | 80–90 | Moisture exclusion, temperature control to avoid decomposition |

| 4 | Hydrochloride Salt Formation | Treatment with HCl gas or HCl in ether/dichloromethane, 0–25°C | >95 | Crystallization control for purity, solvent choice |

Optimization Strategies

Temperature Control:

Maintaining low temperatures (0–5°C) during the chlorination step minimizes side reactions and decomposition of sensitive intermediates.Solvent Selection:

Use of anhydrous, aprotic solvents such as dichloromethane or toluene prevents hydrolysis of acyl chlorides and improves reaction efficiency.Catalyst and Base Choice in Coupling:

Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ combined with bases like potassium carbonate or cesium carbonate optimize coupling yields and selectivity.Purification Techniques:

Column chromatography using silica gel and solvent systems like ethyl acetate/hexane effectively separates unreacted starting materials and by-products, ensuring high purity.Continuous Flow Reactors:

For industrial scale-up, continuous flow synthesis enhances control over reaction parameters, improves safety when handling reactive chlorinating agents, and increases reproducibility.

Comparative Data from Related Compounds

Research Findings and Characterization

-

- [^1H NMR](pplx://action/followup): Characteristic signals for pyridin-2-yl protons appear in the δ 7.5–9.0 ppm range; methyl group at 6-position shows singlet near δ 2.5–3.0 ppm.

- [^13C NMR](pplx://action/followup): Signals corresponding to quinoline carbons and carbonyl chloride carbon are distinct and confirm substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak matching calculated molecular weight (m/z 319.2).

- X-ray Crystallography: Used for definitive structural confirmation, especially for salt form and hydrogen bonding networks.

Purity Assessment:

High-performance liquid chromatography (HPLC) routinely shows purity >95% after purification.Stability: The hydrochloride salt form demonstrates enhanced stability against hydrolysis compared to the free acyl chloride.

Q & A

Q. How to address variability in antimicrobial activity across structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.